

An In-depth Technical Guide to the Hydrates of Chromium(III) Phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromic phosphate*

Cat. No.: *B1204742*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydrated forms of chromium(III) phosphate, focusing on their synthesis, properties, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are working with or interested in these compounds.

Introduction to Chromium(III) Phosphate and its Hydrates

Chromium(III) phosphate, CrPO_4 , is an inorganic compound that can exist in an anhydrous state as well as in several hydrated forms.^[1] The degree of hydration significantly influences the compound's chemical and physical properties. The most commonly encountered forms are the anhydrous (CrPO_4), tetrahydrate ($\text{CrPO}_4 \cdot 4\text{H}_2\text{O}$), and hexahydrate ($\text{CrPO}_4 \cdot 6\text{H}_2\text{O}$).^[1] These compounds are typically deeply colored solids, with the anhydrous form being green and the hexahydrate appearing violet.^[1] The various forms of chromium(III) phosphate have applications as pigments, catalysts, and in the formulation of corrosion-resistant coatings.^[2]

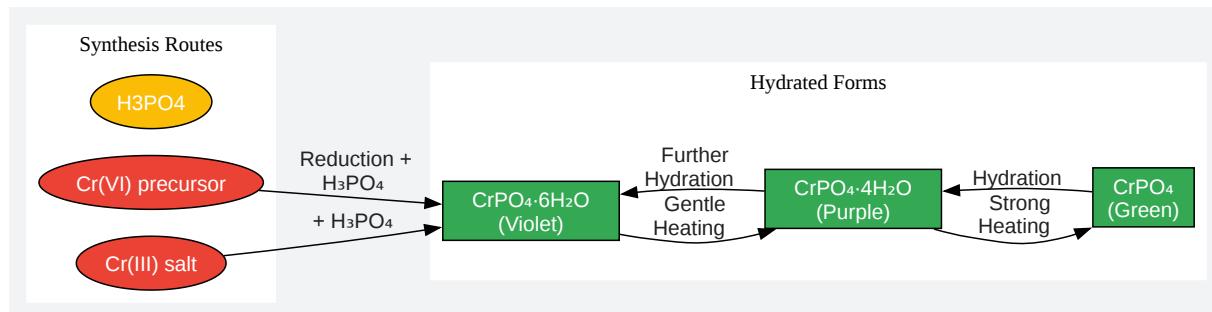
Physicochemical Properties

The properties of chromium(III) phosphate hydrates vary significantly with their degree of hydration. A summary of their key quantitative properties is presented in the tables below for

easy comparison.

Table 1: General Properties of Chromium(III) Phosphate Hydrates

Property	Anhydrous (CrPO_4)	Tetrahydrate ($\text{CrPO}_4 \cdot 4\text{H}_2\text{O}$)	Hexahydrate ($\text{CrPO}_4 \cdot 6\text{H}_2\text{O}$)
Chemical Formula	CrPO_4	$\text{CrPO}_4 \cdot 4\text{H}_2\text{O}$	$\text{CrPO}_4 \cdot 6\text{H}_2\text{O}$
Molar Mass	146.97 g/mol [1]	219.03 g/mol [3]	255.06 g/mol
Appearance	Green solid[1]	Purple powder[2]	Violet solid[1]
Density	4.236 g/cm ³ [1]	2.26 g/mL at 25°C[2]	~2.12 g/mL at 25°C[4] [5][6]
Melting Point	1907 °C[1]	120-140 °C (decomposes)[4][5][6]	120-140 °C (decomposes)[4][5][6]
Solubility in Water	Insoluble[1]	Insoluble[2]	Insoluble


Table 2: Crystallographic Data for Anhydrous Chromium(III) Phosphate Isomorphs

Isomorph	Crystal System	Space Group	Lattice Parameters (nm)
$\alpha\text{-CrPO}_4$	Orthorhombic	Imma	$a = 1.0380$, $b = 1.2845$, $c = 0.6278$ [1]
$\beta\text{-CrPO}_4$	Orthorhombic	Cmcm	$a = 0.5165$, $b = 0.7750$, $c = 0.6131$ [1]

Interconversion of Chromium(III) Phosphate Hydrates

The different hydrated forms of chromium(III) phosphate can be interconverted, primarily through hydration and dehydration processes. The hexahydrate is the most hydrated form and

can be dehydrated by heating to form lower hydrates and eventually the anhydrous form. The anhydrous form can be prepared through high-temperature solid-state reactions.

[Click to download full resolution via product page](#)

Caption: Interconversion pathways of chromium(III) phosphate hydrates.

Experimental Protocols

Detailed methodologies for the synthesis of the primary forms of chromium(III) phosphate are provided below. These protocols are compiled from literature sources to provide a clear, step-by-step guide for laboratory preparation.

Synthesis of Chromium(III) Phosphate Hexahydrate ($\text{CrPO}_4 \cdot 6\text{H}_2\text{O}$)

This protocol is based on the reduction of a chromium(VI) precursor in the presence of phosphoric acid.

Materials:

- Chromium trioxide (CrO_3)
- Ethanol (95%)

- Orthophosphoric acid (H_3PO_4 , 85%)
- Distilled water
- Ice bath

Procedure:

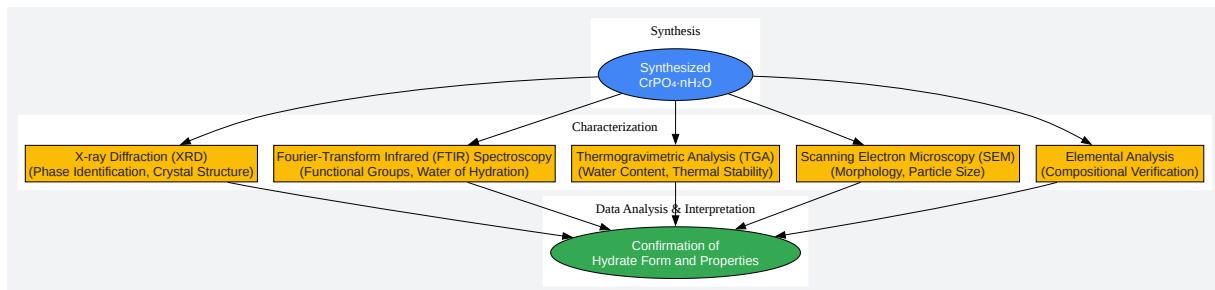
- In a fume hood, dissolve a specific molar amount of chromium trioxide in a minimal amount of distilled water in a flask.
- Add a stoichiometric excess of orthophosphoric acid to the chromium trioxide solution.
- Cool the mixture in an ice bath to between -10°C and 0°C.
- Slowly add ethanol dropwise to the cooled solution while stirring continuously. The ethanol acts as a reducing agent. Maintain the temperature of the reaction mixture below 10°C. The color of the solution will change from orange/red to green and then to a violet precipitate.
- After the addition of ethanol is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
- Collect the violet precipitate by vacuum filtration.
- Wash the precipitate several times with cold distilled water, followed by a wash with a small amount of cold ethanol.
- Dry the product in a desiccator over a suitable drying agent.

Synthesis of Anhydrous Chromium(III) Phosphate ($CrPO_4$)

This protocol describes a solid-state reaction method.

Materials:

- Chromium(III) oxide (Cr_2O_3)


- Ammonium hydrogen phosphate ($(\text{NH}_4)_2\text{HPO}_4$)
- Mortar and pestle
- Pellet press
- High-temperature furnace

Procedure:

- Calculate the required masses of chromium(III) oxide and ammonium hydrogen phosphate for a 3:1 molar ratio of Cr_2O_3 to $(\text{NH}_4)_2\text{HPO}_4$.
- Thoroughly grind the calculated amounts of the reactants together in a mortar and pestle to ensure a homogenous mixture.
- Press the resulting powder into pellets using a pellet press.
- Place the pellets in a ceramic crucible and heat in a furnace under an air atmosphere at 400°C for 24 hours. This initial heating step serves to remove ammonia and water.
- After the initial heating, subject the pellets to the following heating sequence: 450°C for 24 hours, 700°C for 72 hours, 800°C for 24 hours, and finally 850°C for 48 hours.
- After the final heating step, allow the pellets to cool down to room temperature gradually.
- The resulting green solid is anhydrous chromium(III) phosphate.

General Experimental Workflow for Characterization

The characterization of synthesized chromium(III) phosphate hydrates is crucial to confirm their identity, purity, and properties. A general workflow for characterization is outlined below.

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis and characterization of chromium(III) phosphate hydrates.

Applications in Drug Development and Research

While direct applications of chromium(III) phosphate in pharmaceuticals are not widespread, its properties make it a compound of interest for specific research and development areas. Its insolubility and the biological role of chromium(III) are key factors. Potential areas of interest include:

- **Drug Delivery:** The insoluble nature of chromium(III) phosphate could be explored for the development of controlled-release formulations, where a therapeutic agent is incorporated into a phosphate matrix.
- **Biomaterials:** As a component in composite materials for medical devices, where its stability and biocompatibility (of Cr(III)) could be advantageous.

- Nutritional Supplements: Chromium(III) is an essential trace element, and while other forms are more common, research into the bioavailability of chromium from various phosphate salts could be relevant.

Safety and Handling

Chromium(III) compounds are generally considered to be significantly less toxic than chromium(VI) compounds. However, all chemicals should be handled with appropriate care. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when working with chromium(III) phosphate and its hydrates. All synthesis and handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) for the specific compound being used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]
- 2. wholesale Chromium(III) phosphate tetrahydrate Powder- FUNCMATER [funcmater.com]
- 3. scbt.com [scbt.com]
- 4. chromium(III) phosphate | CAS#:7789-04-0 | Chemsric [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. CHROMIUM(III) PHOSPHATE | 7789-04-0 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Hydrates of Chromium(III) Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204742#different-hydrates-of-chromium-iii-phosphate-and-their-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com